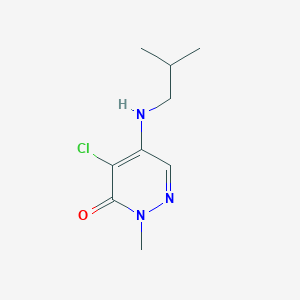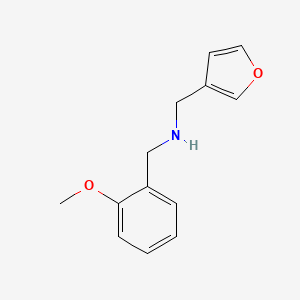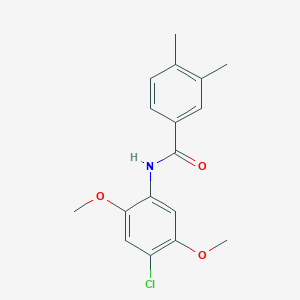![molecular formula C7H11N3OS2 B5732404 N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5732404.png)
N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide, also known as PTAA, is a synthetic compound that has been extensively studied in scientific research due to its potential therapeutic applications. The compound belongs to the class of thiadiazole derivatives and has been found to possess various biological activities, including anti-inflammatory, antioxidant, and antitumor effects. In
Mecanismo De Acción
The exact mechanism of action of N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation, oxidative stress, and tumor growth. N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of nuclear factor-kappaB (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and tumor growth.
Biochemical and Physiological Effects:
N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide has been found to possess various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor effects. The compound has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the pathogenesis of inflammatory diseases. N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide has also been found to scavenge free radicals and inhibit lipid peroxidation, which could be useful in preventing oxidative damage in the body. Additionally, N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide has been found to inhibit the growth of cancer cells in vitro, which makes it a potential candidate for the development of anticancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds that possess similar biological activities. Additionally, N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide is readily available and can be synthesized using relatively simple procedures. However, one of the limitations of using N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide in lab experiments is its poor solubility in water, which could limit its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide. One potential direction is the development of N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis. Another potential direction is the development of N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide-based drugs for the prevention and treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide and its potential applications in other fields of scientific research.
Métodos De Síntesis
N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide can be synthesized through a multistep process involving the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with propyl bromide and acetic anhydride. The reaction yields N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide as a white crystalline solid with a melting point of 120-122°C.
Aplicaciones Científicas De Investigación
N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. The compound has been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide has also been found to exhibit antioxidant activity, which could be useful in preventing oxidative damage in the body. Additionally, N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide has been studied for its potential antitumor effects, as it has been found to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS2/c1-3-4-12-7-10-9-6(13-7)8-5(2)11/h3-4H2,1-2H3,(H,8,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERHCBDBYVUQPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(3,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5732359.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3-fluorobenzamide](/img/structure/B5732362.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5732365.png)
![3-[(3-chlorobenzyl)thio]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5732372.png)

![N-(2-methoxyphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5732377.png)
![N-cyclopentyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5732383.png)

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylamide](/img/structure/B5732392.png)
![3-(5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5732395.png)